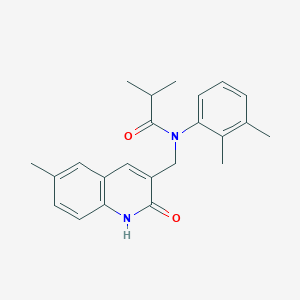
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide, also known as DMH-I-3, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of quinoline-based molecules, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications is in cancer treatment. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for chemotherapy.
In addition to cancer treatment, this compound has also been studied for its anti-inflammatory and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to protect neurons from oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is the activation of the caspase cascade, which leads to apoptosis in cancer cells. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. In addition, this compound has been shown to modulate the activity of various enzymes, such as tyrosine kinases and phosphatases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. This compound also inhibits the migration and invasion of cancer cells, which are important processes in metastasis. In macrophages, this compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress. In neurons, this compound protects against oxidative stress and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro and in vivo. This compound also has a broad range of potential applications, making it a versatile tool for research. However, there are also some limitations to using this compound in lab experiments. One limitation is that it may have off-target effects, which can complicate data interpretation. Another limitation is that this compound may not be effective in all types of cancer or in all stages of disease progression.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide. One direction is to further investigate its mechanism of action, particularly in cancer cells. Another direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Additionally, future studies could focus on optimizing the synthesis and purification of this compound to improve its yield and purity. Finally, studies could investigate the potential synergistic effects of this compound with other compounds, such as chemotherapy drugs or immunotherapy agents.
Conclusion
This compound is a quinoline-based compound that has been studied for its potential therapeutic applications in cancer treatment, inflammation, and neuroprotection. Its mechanism of action is not fully understood, but it has been shown to induce apoptosis, inhibit inflammation, and modulate cell signaling pathways. This compound has several advantages for lab experiments, but also has some limitations. Future research could focus on further investigating its mechanism of action, exploring its potential applications in other fields, and optimizing its synthesis and purification.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide involves the reaction of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with N-(2,3-dimethylphenyl)isobutyramide in the presence of a base catalyst. The resulting product is a yellow solid that can be purified by recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-14(2)23(27)25(21-8-6-7-16(4)17(21)5)13-19-12-18-11-15(3)9-10-20(18)24-22(19)26/h6-12,14H,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIICTOOSVSPUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC(=C3C)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


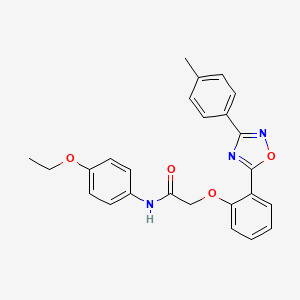
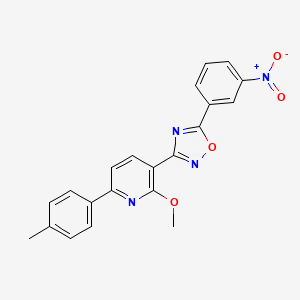
![N-[(2-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7718095.png)

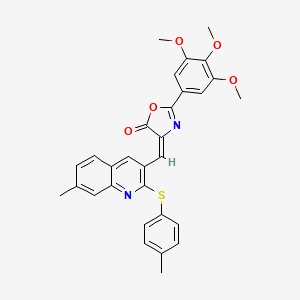
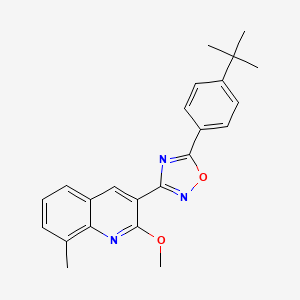


![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718136.png)


![N-[(2-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7718148.png)
![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7718149.png)